2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane

Organoboron chemistry Polymer processing Volatility control

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane (CAS 101-36-0), also referred to as tributoxyboroxin or tributoxyboroxine, is a cyclic trialkoxyboroxine consisting of a six-membered boroxine (B3O3) ring with three n-butoxy substituents. The compound exhibits a molecular formula of C12H27B3O6 and a molecular weight of 299.77 g/mol.

Molecular Formula C12H27B3O6
Molecular Weight 299.8 g/mol
CAS No. 101-36-0
Cat. No. B089419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane
CAS101-36-0
SynonymsTributoxyboroxin
Molecular FormulaC12H27B3O6
Molecular Weight299.8 g/mol
Structural Identifiers
SMILESB1(OB(OB(O1)OCCCC)OCCCC)OCCCC
InChIInChI=1S/C12H27B3O6/c1-4-7-10-16-13-19-14(17-11-8-5-2)21-15(20-13)18-12-9-6-3/h4-12H2,1-3H3
InChIKeyNKYFSGYCPYFGCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane (CAS 101-36-0): Technical Baseline for Procurement in Organoboron and Polymer Applications


2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane (CAS 101-36-0), also referred to as tributoxyboroxin or tributoxyboroxine, is a cyclic trialkoxyboroxine consisting of a six-membered boroxine (B3O3) ring with three n-butoxy substituents [1]. The compound exhibits a molecular formula of C12H27B3O6 and a molecular weight of 299.77 g/mol . It is characterized as a colorless to pale yellow liquid with a density of 0.96 g/cm³ and a boiling point of 311.9°C at 760 mmHg [2]. This compound functions primarily as an organoboron reagent, lubricity additive, and precursor for boron-containing polymers .

Why Generic Substitution of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane with Other Trialkoxyboroxines Risks Performance Deviation


Trialkoxyboroxines, while sharing a common boroxine ring core, exhibit functional divergence driven by the steric bulk, electronic donation, and solubility imparted by the alkoxy substituents [1]. Direct substitution of 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane (CAS 101-36-0) with lower homologs such as trimethoxyboroxine (CAS 102-24-9) or triethoxyboroxine may result in significantly altered reaction kinetics, incompatibility with hydrophobic polymer matrices, or changes in the thermomechanical profile of the resulting materials. Specifically, the n-butoxy chain confers higher organic solubility and reduced volatility compared to methoxy or ethoxy derivatives, which is critical for applications requiring homogeneous blending in non-polar systems or high-temperature processing without premature evaporative loss . The following quantitative evidence guide details specific dimensions where this compound provides a verifiable basis for selection.

Quantitative Differentiation Evidence for 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane vs. Trimethoxyboroxine


Physical State and Volatility: Differential Selection for High-Temperature Processing

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane exhibits a boiling point of 311.9°C at atmospheric pressure (760 mmHg) [1]. In contrast, trimethoxyboroxine (CAS 102-24-9) exhibits a boiling point of 130°C . This represents a quantified difference of approximately 182°C, indicating substantially lower volatility for the tributoxy derivative. This difference is directly attributable to the increased molecular weight and van der Waals interactions conferred by the n-butoxy chains.

Organoboron chemistry Polymer processing Volatility control

Polymer Matrix Compatibility: Density Alignment with Organic Resin Systems

The density of 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane is reported as 0.96 g/cm³ [1]. This value is significantly lower than that of trimethoxyboroxine, which is reported as 1.216 g/cm³ . The lower density of the tributoxy derivative indicates a less polar, more hydrocarbon-like character.

Polymer composites Solubility parameters Material blending

Preceramic Polymer Synthesis: Patent-Enabled Use in Organoborosilazane Formation

U.S. Patent 5,045,399 explicitly claims a process for reacting about 0.25-20 parts by weight of a trialkoxyboroxine, wherein the alkoxy groups contain 1-6 carbons, with one part by weight of a polysilazane to form an organoborosilazane polymer [1]. 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane (butoxy = C4) falls squarely within the claimed C1-C6 alkoxy scope. The patent specification highlights the utility of these polymers in providing protective ceramic coatings on carbon/carbon composites, graphite, and carbon fibers.

Preceramic polymers Ceramic matrix composites Protective coatings

Lubricity and Friction Modification: Class-Level Evidence for Tribological Applications

Technical datasheets and chemical databases consistently classify 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane as a compound that has been shown to have lubricity and lubricant properties . The compound is described as a monomer that contains boron, which can be used as a component of lubricants . This property is characteristic of the trialkoxyboroxine class, where the boron-oxygen ring structure can interact with metal surfaces to reduce friction. While direct comparative tribological data for this specific compound against other boroxines is limited in the open literature, the presence of the butoxy chains suggests enhanced solubility in hydrocarbon-based lubricant formulations compared to shorter-chain analogs.

Lubricant additives Tribology Friction reduction

Flame Retardant Potential: Boroxine Class Inclusion in Thermoset Resin Systems

Patents such as U.S. Patent Application 20100059174 disclose boroxine-derived compounds, including trialkoxyboroxines, as flame retardants in polymeric resins, particularly thermosetting resins like epoxies and benzoxazines [1]. The invention claims that articles made from these resins show greatly reduced flammability while maintaining mechanical and thermal performance. Although the patent examples focus on unsaturated derivatives like tripropargylboroxine, the broader claims encompass saturated alkoxy derivatives. This establishes a class-level precedent for the potential utility of 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane as a reactive flame-retardant building block or additive.

Flame retardancy Thermosetting polymers Epoxy resins

Validated Application Scenarios for 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane Based on Differential Evidence


Synthesis of Organoborosilazane Preceramic Polymers for High-Temperature Ceramic Coatings

Procurement of 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane is directly supported for the synthesis of organoborosilazane polymers as described in U.S. Patent 5,045,399. The compound's C4 alkoxy chain places it within the optimal C1-C6 range claimed for reacting with polysilazanes [1]. The resulting preceramic polymers are specifically intended for protective ceramic coatings on carbon/carbon composites and graphite, which are critical materials in aerospace thermal protection systems and high-temperature industrial components. Selection of this specific boroxine ensures compliance with the patented process parameters and leverages the established structure-property relationship for this application.

High-Temperature Polymer Processing and Resin Formulation

In applications requiring the incorporation of a boroxine functionality into polymer melts or curing systems at elevated temperatures, 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane is the preferred choice over lower alkoxy homologs. Its boiling point of 311.9°C, which is approximately 182°C higher than that of trimethoxyboroxine [1], ensures that the compound remains in the liquid phase during high-temperature compounding, extrusion, or curing cycles. This prevents the evaporative loss of the reactive boron species, maintaining the intended stoichiometry and functional performance of the final polymer composite or coating.

Formulation of Non-Polar Polymer Blends and Hydrocarbon-Based Lubricants

The density of 0.96 g/cm³ and the hydrophobic character of the n-butoxy chains make this compound particularly suitable for blending with non-polar organic matrices, such as polyolefins, hydrocarbon oils, and certain elastomers [1]. In contrast to trimethoxyboroxine (density 1.216 g/cm³), the tributoxy derivative exhibits significantly better miscibility and reduced tendency for phase separation in these systems. Procurement should be prioritized when developing boron-modified lubricants, friction modifiers, or polymer additives intended for hydrophobic environments.

Exploratory Development of Halogen-Free Flame Retardant Thermoset Composites

Based on patent disclosures covering boroxine derivatives as flame retardants for thermosetting resins [1], this compound represents a viable candidate for research and development of halogen-free flame-retardant epoxy, benzoxazine, or cyanate ester formulations. While direct quantitative performance data for this specific derivative is limited, its structural inclusion in the claimed class of compounds provides a strong foundation for experimental evaluation in electrical laminates (printed circuit boards) and aerospace composite applications where retention of mechanical and thermal properties alongside flame resistance is paramount.

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